molecular formula C22H19NO3S B2652349 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034487-41-5

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2652349
CAS No.: 2034487-41-5
M. Wt: 377.46
InChI Key: YKYOESGIQJDUFV-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a naphthalene core, substituted with furan, thiophene, and hydroxyl groups. Its structure combines aromatic and heteroaromatic moieties, which are known to influence electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-21(13-17-7-3-6-16-5-1-2-8-19(16)17)23-15-22(25,18-10-11-26-14-18)20-9-4-12-27-20/h1-12,14,25H,13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOESGIQJDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan and thiophene intermediates: These intermediates can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The furan and thiophene intermediates are then coupled with a naphthalene derivative under specific conditions, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and solvent systems to suit large-scale production.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid, while reduction could produce 2-(furan-3-yl)-2-hydroxyethylamine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of specific enzymes or cellular processes critical for bacterial survival .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity is likely mediated through interactions with molecular targets involved in cancer cell proliferation and survival .

Enzyme Inhibition
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide has been explored as an inhibitor of specific enzymes, such as 17β-hydroxysteroid dehydrogenase type 3. This enzyme plays a crucial role in steroid metabolism, and its inhibition could have implications for treating hormone-sensitive cancers .

Materials Science

The structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films could be harnessed in electronic devices, enhancing their efficiency and performance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 1–4 µg/mL for effective strains .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased sub-G1 phase populations, suggesting that the compound effectively triggers programmed cell death pathways in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC: 1–4 µg/mL)
Escherichia coliSignificant inhibition (MIC: 1–4 µg/mL)
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme Inhibition17β-hydroxysteroid dehydrogenase type 3Inhibition observed

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Analogues with Naphthalene Moieties
Compound Name Substituents Synthesis Method Key Spectral Data Biological Activity Reference
Target Compound Furan-3-yl, thiophen-2-yl, hydroxyl, naphthalen-1-yl Hypothetical acylation or cycloaddition Not reported Presumed bioactivity based on heterocycles
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Chloro, fluoro, naphthalene Acylation of 2-(naphthalen-1-yl)acetic acid with substituted aniline IR: C=O (1670 cm⁻¹), NH (3260 cm⁻¹) Not specified
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole, methoxynaphthalene Reaction of tryptamine with naproxen 1H NMR (DMSO-d6): δ 7.20–8.40 (aromatic protons), 10.79 (NH) Investigated for SARS-CoV-2 activity
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalene Copper-catalyzed 1,3-dipolar cycloaddition IR: NH (3262 cm⁻¹), C=O (1671 cm⁻¹); 1H NMR: δ 5.38 (–NCH2CO–), 7.20–8.36 (aromatic) Antimicrobial (implied by structural motifs)

Key Observations :

  • Heterocyclic substituents (e.g., triazole, indole) are linked to diverse bioactivities, such as antimicrobial or antiviral effects .
  • The target compound’s unique combination of furan and thiophene may confer distinct electronic properties compared to naphthalene derivatives with single heterocycles.
Thiophene-Containing Analogues
Compound Name Substituents Synthesis Method Key Spectral Data Biological Activity Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene, cyanothiophene Acylation of 2-aminothiophene-3-carbonitrile with activated acetic acid 1H NMR (DMSO-d6): δ 7.22–8.40 (aromatic), 11.02 (NH) Not reported
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Acetylthiophene, bromo Reaction of 3-acetylthiophen-2-amine with bromoacetyl chloride IR: C=O (1680 cm⁻¹), NH (3300 cm⁻¹) Intermediate for further functionalization

Key Observations :

  • The target compound’s hydroxyl and furan groups may introduce steric and electronic contrasts compared to simpler thiophene acetamides.
Furan-Containing Analogues
Compound Name Substituents Synthesis Method Key Spectral Data Biological Activity Reference
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphthofuran, nitro Multi-step Gewald reaction IR: NO2 (1535 cm⁻¹), C=O (1682 cm⁻¹) Antibacterial (against S. aureus and E. coli)
2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide Oxoindoline, coumarin Condensation and acylation 1H NMR: δ 8.61 (Ar–H), 11.02 (NH) Anticancer (hypothesized)

Key Observations :

  • Furan-containing compounds, such as naphthofurans, demonstrate antibacterial activity, suggesting the target compound’s furan moiety may contribute to similar effects .
  • The hydroxyl group in the target compound could mimic the bioactivity of oxoindoline derivatives, which are explored for anticancer applications .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structural features, including the presence of furan and thiophene rings, which contribute to its potential biological activities. While specific literature on this compound is limited, insights can be drawn from related compounds and their biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

IUPAC Name: this compound
Molecular Formula: C18H16N2O3S
CAS Number: 2034634-78-9

The compound's structure includes:

  • Furan ring : Known for its reactivity and potential biological activity.
  • Thiophene ring : Often associated with antimicrobial properties.
  • Naphthalenyl group : Imparts additional stability and may enhance biological interactions.

Antimicrobial Properties

Compounds featuring furan and thiophene moieties have demonstrated various biological activities, including antibacterial , antifungal , and anti-inflammatory effects. For instance, derivatives of similar structures have shown significant efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
N-(2-(furan-3-yl)-2-hydroxyethyl) derivativesAntibacterial
Thiophene-derived compoundsAntifungal
Naphthalene derivativesAnti-inflammatory

While specific mechanisms for this compound remain underexplored, compounds with similar structural features often interact with biological targets through:

  • Inhibition of enzyme activity : For example, some compounds inhibit neutral sphingomyelinase 2 (nSMase2), which is involved in exosome release critical for cell signaling .
  • Disruption of microbial cell membranes : The presence of aromatic rings can enhance membrane permeability, leading to cell lysis in bacteria and fungi.

Case Studies

Research into related compounds provides a glimpse into potential therapeutic applications. For instance:

  • A study evaluated the antibacterial activity of thiophene derivatives against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .
  • Another investigation focused on the anti-inflammatory properties of naphthalene derivatives, showing promise in reducing inflammation in animal models .

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